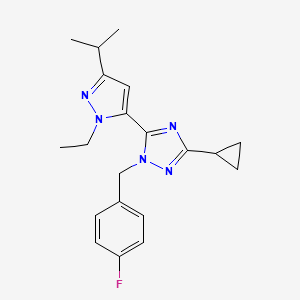
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to the chemical families of 1,2,4-triazoles and pyrazoles, known for their versatile applications in medicinal chemistry and material science due to their unique structural properties. These heterocyclic compounds are crucial in developing novel therapeutics and materials due to their diverse chemical reactivity and ability to engage in various intermolecular interactions.
Synthesis Analysis
While specific synthesis pathways for the compound are not directly reported, similar compounds often involve multi-step synthetic routes that include cycloaddition reactions, nucleophilic substitution, and catalytic processes to introduce the desired functional groups and heterocyclic cores (Peng & Zhu, 2003).
Molecular Structure Analysis
Crystal structure analysis and molecular modeling studies of related 1,2,4-triazole and pyrazole derivatives highlight the non-planarity and electron density distribution within these molecules, affecting their chemical reactivity and interaction capabilities (Boechat et al., 2016).
Aplicaciones Científicas De Investigación
Gaseous Monoxide Generation in Vascular Cells
Compounds similar to 3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole have been investigated for their role in stimulating the production of gaseous monoxides like carbon monoxide (CO) and nitric oxide (NO) in vascular smooth muscle cells. These compounds can sensitize soluble guanylate cyclase (sGC) to these gaseous ligands, potentially offering a mechanism to amplify the biological actions of agents through the induction of enzymes like heme oxygenase (HO-1) and NO synthase (iNOS) (Liu et al., 2009).
Antimicrobial and Antiviral Properties
Triazole derivatives, akin to the compound , have demonstrated promising antimicrobial and antiviral properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and viruses, including the avian influenza virus. This suggests potential for these molecules in developing new antimicrobial and antiviral agents (Hebishy et al., 2020).
Fluorescence and Sensing Applications
Certain triazole derivatives containing a pyrazolylpyrene chromophore have been found to exhibit bright fluorescence. These compounds, with rigid molecular structures, show potential as fluorescent dyes for sensing applications, particularly in environments with strong acidity (Wrona-Piotrowicz et al., 2022).
Anti-Inflammatory and Muscle Relaxant Effects
Research into 4-cyanopyrazoles, closely related to the target compound, has revealed significant biological activities, including inhibition of alcohol dehydrogenase and the production of skeletal muscle relaxation upon administration to animals. This suggests a potential for therapeutic application in conditions requiring muscle relaxation or anti-inflammatory action (Toche et al., 2008).
Synthesis of Novel Compounds
The synthesis of novel compounds for various applications, including pharmaceuticals, is a significant area of research for triazoles. They serve as versatile building blocks for constructing biologically active molecules, indicating their utility in medicinal chemistry for creating new therapeutic agents (Bonacorso et al., 2017).
Propiedades
IUPAC Name |
3-cyclopropyl-5-(2-ethyl-5-propan-2-ylpyrazol-3-yl)-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5/c1-4-25-18(11-17(23-25)13(2)3)20-22-19(15-7-8-15)24-26(20)12-14-5-9-16(21)10-6-14/h5-6,9-11,13,15H,4,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUUFXEMADPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C2=NC(=NN2CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)
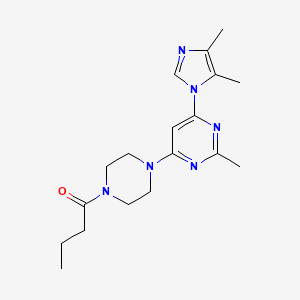
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
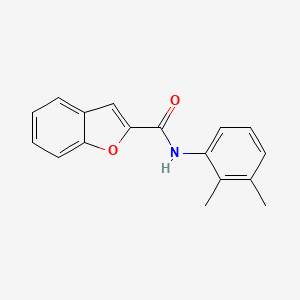
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)
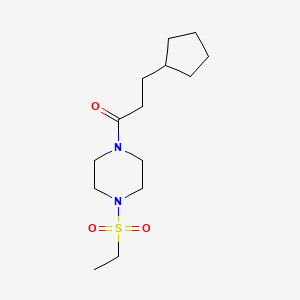

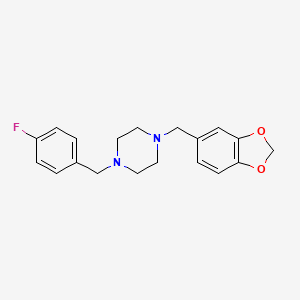
![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)